Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester, (1R-(1-alpha,3-alpha,4-beta,6-alpha))-
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Overview
Description
Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(410)hept-3-yl ester, (1R-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester involves multiple steps. One common method includes the esterification of glycine with N,N-diethylamine, followed by the introduction of the bicyclic heptane structure. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester is explored for its potential as a biochemical probe. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites.
Comparison with Similar Compounds
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar structure but different functional groups.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: Another compound with a similar bicyclic structure but different substituents.
Uniqueness
Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester is unique due to its combination of a glycine ester with a bicyclic heptane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
146086-98-8 |
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Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C16H29NO2/c1-6-17(7-2)10-15(18)19-14-9-13-12(8-11(14)3)16(13,4)5/h11-14H,6-10H2,1-5H3/t11-,12+,13+,14-/m0/s1 |
InChI Key |
DFWSMEZBRSVSOO-DGAVXFQQSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)O[C@H]1C[C@@H]2[C@H](C2(C)C)C[C@@H]1C |
Canonical SMILES |
CCN(CC)CC(=O)OC1CC2C(C2(C)C)CC1C |
Origin of Product |
United States |
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